molecular formula C23H14N2O4S B4943429 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide

2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide

Cat. No. B4943429
M. Wt: 414.4 g/mol
InChI Key: FSOXQZACPIXKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, also known as BTA-EG6, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-EG6 is a synthetic small molecule that has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.

Mechanism of Action

The exact mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is not fully understood. However, it has been proposed that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer cell growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, this compound has been shown to selectively inhibit certain HDAC isoforms, which may reduce the risk of side effects. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for the study of 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the investigation of the synergistic effects of this compound with other anti-cancer agents. Furthermore, the potential use of this compound in combination with immunotherapy for cancer treatment is an area of active research. Finally, the study of the effects of this compound on non-cancer cells, such as immune cells and stem cells, may provide insight into its potential therapeutic applications beyond cancer treatment.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer treatment. Its anti-cancer properties, specificity for HDAC inhibition, and other biochemical and physiological effects make it a promising candidate for further study. Future research will continue to explore its potential therapeutic applications and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide involves a multi-step process that starts with the reaction of 2-aminothiophenol and 2-chlorobenzoxazole in the presence of a base to yield 2-(1,3-benzoxazol-2-ylthio)aniline. This intermediate is then reacted with 9,10-anthraquinone-2-carboxylic acid in the presence of a coupling agent to yield the final product, this compound.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(9,10-dioxoanthracen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O4S/c26-20(12-30-23-25-18-7-3-4-8-19(18)29-23)24-13-9-10-16-17(11-13)22(28)15-6-2-1-5-14(15)21(16)27/h1-11H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOXQZACPIXKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.